molecular formula C7H8BN3O2 B2623506 {3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid CAS No. 1471260-44-2

{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid

Cat. No.: B2623506
CAS No.: 1471260-44-2
M. Wt: 176.97
InChI Key: GPQTWAVNDMMBDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid is a boronic acid derivative with the molecular formula C7H8BN3O2 and a molecular weight of 176.97 g/mol This compound is notable for its unique structure, which includes a triazole ring fused to a pyridine ring, and a boronic acid functional group

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines , suggesting potential targets within oncogenic pathways.

Mode of Action

It’s plausible that it interacts with its targets, leading to changes in cellular processes that inhibit tumor growth .

Biochemical Pathways

Given its potential anti-tumor activity , it may influence pathways related to cell proliferation and survival.

Result of Action

Based on the anti-tumor activity of similar compounds , it may induce cell cycle arrest or apoptosis in cancer cells.

Biochemical Analysis

Biochemical Properties

{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to bind with specific enzymes, thereby influencing their activity. For instance, it has been observed to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways . The interaction between this compound and these enzymes can lead to changes in cellular functions and metabolic processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis in cancer cells by inhibiting the activity of specific kinases involved in cell survival pathways . Additionally, this compound can alter the expression of genes related to cell proliferation and differentiation, thereby affecting cellular growth and development.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of specific enzymes, thereby inhibiting their activity . For instance, it has been shown to inhibit the activity of kinases by binding to their ATP-binding sites, which prevents the phosphorylation of target proteins . This inhibition can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained inhibition of enzyme activity and prolonged changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit enzyme activity and modulate cellular functions without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including damage to cellular structures and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the citric acid cycle . By modulating these pathways, this compound can alter the levels of metabolites and affect overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effectiveness in modulating cellular functions .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its ability to modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid typically involves the cyclization of appropriate precursors followed by the introduction of the boronic acid group. One common method involves the reaction of a triazole derivative with a pyridine derivative under specific conditions to form the fused ring structure. The boronic acid group is then introduced through a reaction with a boronic ester or boronic acid precursor .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl}boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and palladium catalysts for cross-coupling reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and selectivity .

Major Products

Major products formed from these reactions include boronic esters, substituted triazole-pyridine derivatives, and various cross-coupled products depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Properties

IUPAC Name

(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BN3O2/c1-5-9-10-7-4-6(8(12)13)2-3-11(5)7/h2-4,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQTWAVNDMMBDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=NN=C(N2C=C1)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a vial flushed with argon was added 7-bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (318 mg, 1.5 mmol), PdCl2(dppf).DCM (245 mg, 0.3 mmol), bis(pinacolato)diboron (508 mg, 2 mmol), and KOAc (442 mg, 4.5 mmol). Anhydrous dioxane (8 mL) was added, and the mixture was heated to 100° C. for 3 hours. After cooling to room temperature, the mixture was filtered over a plug of Celite, and concentrated to provide the crude product, which was used directly without further purification. LCMS-ESI+: calc'd for C7H9BN3O2: 178.1 (M+H+); Found: 178.1 (M+H+).
Quantity
318 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
245 mg
Type
reactant
Reaction Step Two
Quantity
508 mg
Type
reactant
Reaction Step Three
Name
KOAc
Quantity
442 mg
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.